

# Application Notes and Protocols for AZ-1355 In Vivo Studies

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## Compound of Interest

Compound Name: AZ-1355

Cat. No.: B1662766

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## Introduction

**AZ-1355**, also known by its chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a compound that has demonstrated a dual mechanism of action in preclinical rodent models.<sup>[1]</sup> It functions as a lipid-lowering agent and an inhibitor of platelet aggregation.<sup>[1]</sup> Structurally distinct from other hypolipidemic agents of its time, **AZ-1355** has shown efficacy in various animal models of hyperlipidemia.<sup>[1]</sup> Its unique profile, which combines effects on lipid metabolism and hemostasis, suggests its potential as a tool for investigating pathways related to atherosclerosis and thrombosis. These application notes provide a summary of the available data and generalized protocols for the use of **AZ-1355** in in vivo research settings.

## Mechanism of Action

**AZ-1355** exerts its biological effects through two primary actions:

- **Lipid-Lowering Activity:** **AZ-1355** has been shown to reduce serum total cholesterol and triglycerides in rodent models of hyperlipidemia.<sup>[1]</sup> In hamsters, it also reduces lipid content in the liver and heart, improves the beta/alpha-lipoprotein ratio, and increases high-density lipoprotein (HDL) cholesterol.<sup>[1]</sup> The precise molecular mechanism for its lipid-lowering effects has not been fully elucidated in the available literature.

- Anti-Platelet Aggregation: **AZ-1355** inhibits platelet aggregation in vivo.[1] This effect is associated with its ability to increase the ratio of prostaglandin I2 (PGI2) to thromboxane A2 (TXA2) in vitro.[1] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. By shifting the balance towards PGI2, **AZ-1355** likely creates an anti-thrombotic environment.

## Data Presentation

Due to the limited availability of the full-text primary literature, specific quantitative data from in vivo studies with **AZ-1355** are not readily accessible. The following table summarizes the qualitative findings reported in the available abstract.

Animal Model	Parameter Measured	Effect of AZ-1355	Reference
Triton-Treated Hyperlipidemic Mice	Serum Total Cholesterol	Lowered	[1]
Dietary Hyperlipidemic Rats	Serum Total Cholesterol	Lowered	[1]
Serum Triglycerides	Lowered	[1]	
Golden Hamsters	Serum Lipids	Reduced	[1]
Liver Lipids	Reduced	[1]	
Cardiac Lipids	Reduced	[1]	
Beta/Alpha-Lipoprotein Ratio	Improved	[1]	
HDL Cholesterol	Increased	[1]	
In Vivo (Rodent)	Platelet Aggregation	Inhibited	[1]

## Experimental Protocols

The following are detailed, generalized protocols for in vivo studies with **AZ-1355** based on the animal models mentioned in the literature.[1] Researchers should optimize these protocols for their specific experimental conditions.

## Protocol 1: Evaluation of Lipid-Lowering Effects in a Triton-Induced Hyperlipidemia Mouse Model

Objective: To assess the efficacy of **AZ-1355** in reducing serum cholesterol levels in an acute model of hyperlipidemia.

Materials:

- **AZ-1355**
- Clofibrate (as a reference compound)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Triton WR-1339 solution (in sterile saline)
- Male mice (e.g., C57BL/6, 8-10 weeks old)
- Standard laboratory chow and water
- Animal handling and dosing equipment (gavage needles, syringes)
- Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
- Centrifuge
- Serum cholesterol assay kit

Procedure:

- **Animal Acclimation:** Acclimate mice to the housing conditions for at least one week prior to the experiment.
- **Fasting:** Fast the mice for 12-16 hours with free access to water.
- **Grouping:** Randomly divide the mice into the following groups (n=6-8 per group):
  - Normal Control (Vehicle only)

- Hyperlipidemic Control (Triton WR-1339 + Vehicle)
- **AZ-1355** Treatment (Triton WR-1339 + **AZ-1355**)
- Reference Control (Triton WR-1339 + Clofibrate)
- Dosing:
  - Administer **AZ-1355**, clofibrate, or vehicle by oral gavage. The exact dose of **AZ-1355** needs to be determined by dose-response studies.
- Induction of Hyperlipidemia: 30 minutes after drug/vehicle administration, inject Triton WR-1339 intraperitoneally (e.g., 400 mg/kg).
- Blood Collection: At 18-24 hours post-Triton injection, collect blood via retro-orbital sinus or cardiac puncture under anesthesia.
- Serum Separation: Centrifuge the blood samples to separate the serum.
- Biochemical Analysis: Analyze the serum for total cholesterol levels using a commercial assay kit.
- Data Analysis: Compare the mean serum cholesterol levels between the groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

## Protocol 2: Evaluation of Lipid-Lowering Effects in a Dietary-Induced Hyperlipidemia Rat Model

Objective: To determine the effect of chronic **AZ-1355** administration on serum cholesterol and triglycerides in a diet-induced hyperlipidemia model.

Materials:

- **AZ-1355**
- Clofibrate
- Vehicle

- Male rats (e.g., Sprague-Dawley or Wistar, 6-8 weeks old)
- Standard chow diet
- High-fat/high-cholesterol diet (e.g., containing 2% cholesterol, 10% fat)
- Metabolic cages (optional, for food intake monitoring)
- Dosing and blood collection equipment
- Serum cholesterol and triglyceride assay kits

Procedure:

- **Animal Acclimation and Baseline:** Acclimate rats for one week on a standard chow diet. Collect baseline blood samples.
- **Induction of Hyperlipidemia:** Switch the diet of all rats (except the normal control group) to a high-fat/high-cholesterol diet for 4-8 weeks to induce hyperlipidemia.
- **Grouping:** After the induction period, randomly assign the hyperlipidemic rats to the following groups (n=6-8 per group):
  - Normal Control (Standard Diet + Vehicle)
  - Hyperlipidemic Control (High-Fat Diet + Vehicle)
  - **AZ-1355** Treatment (High-Fat Diet + **AZ-1355**)
  - Reference Control (High-Fat Diet + Clofibrate)
- **Chronic Dosing:** Administer **AZ-1355**, clofibrate, or vehicle daily via oral gavage for a predetermined period (e.g., 4-6 weeks).
- **Monitoring:** Monitor body weight and food intake regularly.
- **Blood Collection and Analysis:** Collect blood samples at the end of the treatment period after an overnight fast. Analyze the serum for total cholesterol and triglycerides.

- Tissue Analysis (Optional): At the end of the study, euthanize the animals and collect liver and heart tissues for lipid content analysis.
- Data Analysis: Analyze the changes in lipid parameters from baseline and compare the end-of-study values between the groups.

## Protocol 3: In Vivo Platelet Aggregation Assay

Objective: To assess the inhibitory effect of **AZ-1355** on platelet aggregation in live animals.

Materials:

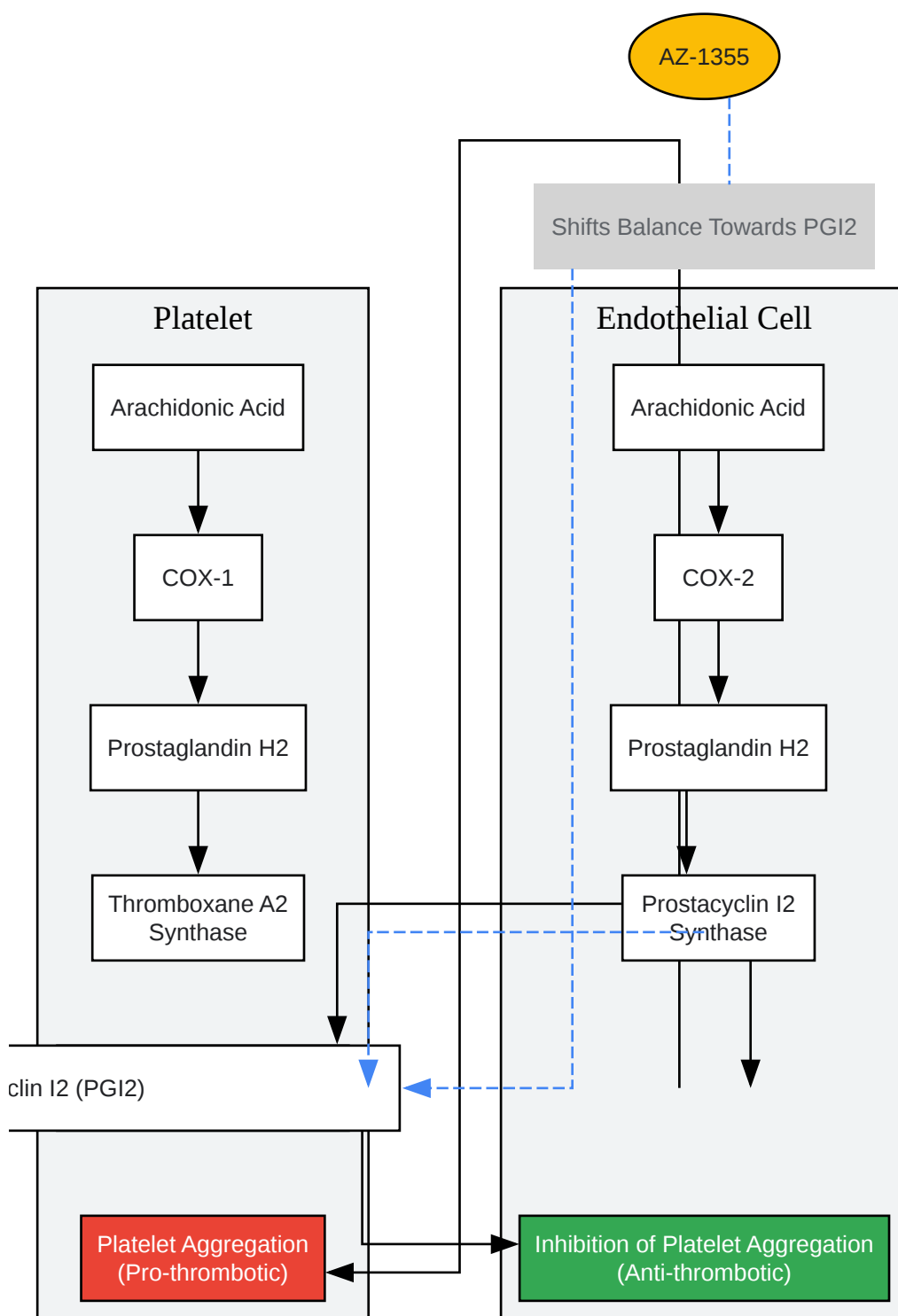
- **AZ-1355**
- Platelet aggregation-inducing agent (e.g., collagen, ADP)
- Anesthetic (e.g., ketamine/xylazine)
- Male rats or mice
- Catheterization equipment (for intravenous administration)
- Blood collection supplies (with anticoagulant, e.g., sodium citrate)
- Platelet aggregometer or a method for counting circulating platelets.

Procedure:

- Animal Preparation: Anesthetize the animal and, if necessary, cannulate the jugular vein for intravenous administration of the aggregating agent.
- Dosing: Administer **AZ-1355** or vehicle orally at a predetermined time before the induction of aggregation.
- Baseline Blood Sample: Collect a small volume of blood to determine the baseline platelet count.
- Induction of Aggregation: Inject the platelet aggregation-inducing agent (e.g., collagen/epinephrine mixture) intravenously.

- **Post-Induction Blood Samples:** Collect blood samples at specific time points after the injection of the aggregating agent (e.g., 1, 5, and 10 minutes).
- **Platelet Counting:** Immediately after collection, determine the platelet count in each blood sample. A drop in the circulating platelet count indicates the formation of platelet aggregates, primarily in the pulmonary vasculature.
- **Data Analysis:** Calculate the percentage drop in platelet count from baseline for each group. Compare the extent of platelet count reduction between the **AZ-1355**-treated and control groups.

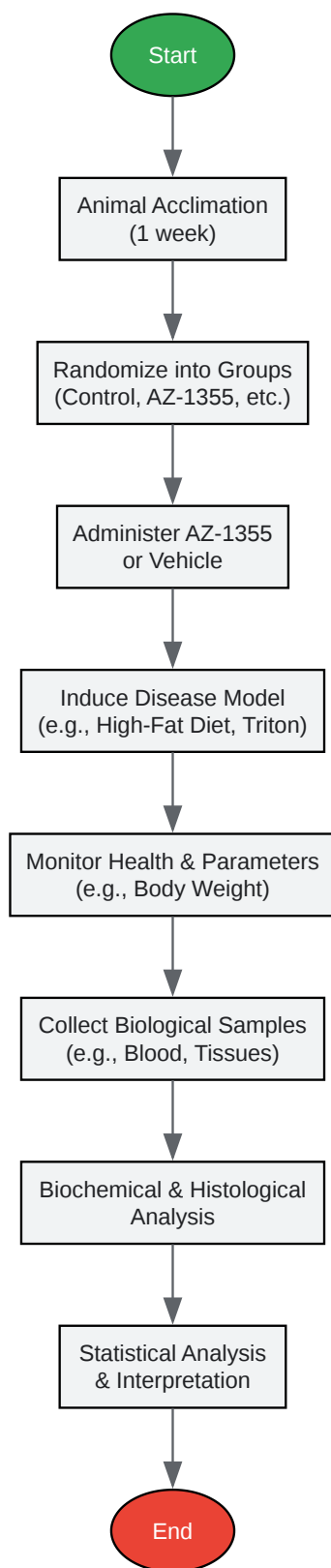
## Mandatory Visualizations



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Caption: Proposed mechanism of **AZ-1355**'s anti-platelet action.





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Caption: General experimental workflow for an in vivo study with **AZ-1355**.

## Safety, Toxicity, and Pharmacokinetics

Note: There is no specific safety, toxicity, or pharmacokinetic data available for **AZ-1355** in the public domain. The information below is based on the parent compound, dibenz[b,f][1][2]oxazepine, and general considerations for in vivo studies.

- **Safety and Handling:** The parent compound, dibenz(b,f)(1,4)oxazepine, is known as CR gas and is a lachrymatory agent that can cause irritation to the eyes, skin, and respiratory tract. [3] It is suspected to be a carcinogen.[3] While **AZ-1355** is a derivative, it is prudent to handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or a chemical fume hood.
- **Toxicity:** A repeated-dose inhalation study of the parent dibenzoxazepine in mice and hamsters at high doses affected survival but showed little specific organ-directed toxicity.[4] Another derivative of dibenzoxazepine showed an intravenous LD50 of 37 mg/kg in mice. Given the lack of specific data for **AZ-1355**, it is recommended to perform a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) in the specific animal model being used.
- **Pharmacokinetics:** No pharmacokinetic data for **AZ-1355** are available. The absorption, distribution, metabolism, and excretion (ADME) profile of **AZ-1355** in rodents is unknown. For dibenzoxazepine derivatives used as drugs, such as oxcarbazepine, metabolism can be extensive.[5] Researchers should consider that the pharmacokinetic properties of **AZ-1355** may vary between species. Hyperlipidemia itself can also affect the pharmacokinetics of drugs.

Disclaimer: The protocols and information provided are for guidance purposes only and are based on limited available literature. It is the responsibility of the researcher to develop and validate their own experimental procedures and to conduct a thorough risk assessment before using **AZ-1355**.

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